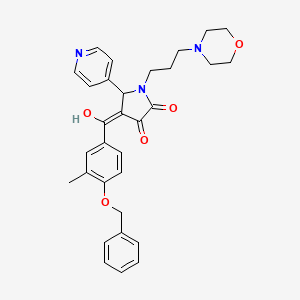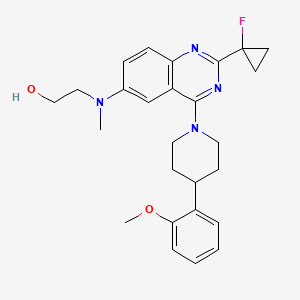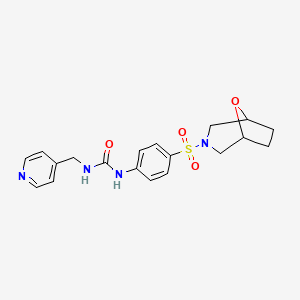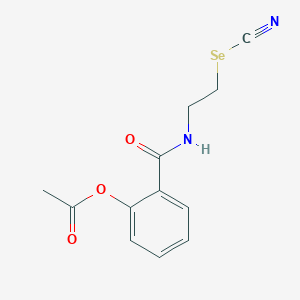
Se-NSAID-8
Vue d'ensemble
Description
Se-NSAID-8 is a derivative of nonsteroidal anti-inflammatory drugs (NSAIDs) that contains selenium (Se) as selenoesters or diacyl diselenides . These derivatives have demonstrated anticancer activity . The introduction of selenium into organic scaffolds has been shown to be a promising framework in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of Se-NSAID derivatives, including this compound, was achieved following similar synthetic routes . Selenoesters of series I were obtained by the reaction of the NSAID acyl chloride with an aqueous solution of sodium hydrogen selenide (NaHSe) formed in situ, followed by the addition of the corresponding bromide with different terminations .Molecular Structure Analysis
The structural modifications involved in the design of the Se-NSAID compounds implied the introduction of a Se(C=O) group that increased the length of the main side chain and the conformational freedom, by introducing both a hydrogen bond acceptor (C=O) and a Se atom . The inclusion of these moieties could enhance the inter- and intramolecular interactions .Chemical Reactions Analysis
Se-NSAID derivatives were thermally characterized to establish thermal stability criteria and detect possible polymorphic forms . Compounds were analyzed by a combination of thermogravimetry, differential scanning calorimetry, and X-ray diffraction techniques .Physical and Chemical Properties Analysis
Se-NSAID derivatives, including this compound, were thermally characterized to establish thermal stability criteria and detect possible polymorphic forms . The compounds were analyzed by a combination of thermogravimetry, differential scanning calorimetry, and X-ray diffraction techniques .Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de Se-NSAID-8 ont montré des résultats prometteurs dans les évaluations anticancéreuses. Ils présentent des effets antiprolifératifs sur une variété de lignées cellulaires cancéreuses, y compris le cancer du côlon {svg_1}. L'introduction du sélénium dans les structures des AINS a conduit à des composés qui non seulement présentent une activité antioxydante, mais induisent également sélectivement une toxicité dans les cellules cancéreuses tout en épargnant les cellules non malignes {svg_2}.
Propriétés antioxydantes
Les capacités antioxydantes du this compound sont significatives, car elles ont été évaluées en utilisant le test de piégeage des radicaux DPPH. Ces dérivés présentent une activité antioxydante de manière dépendante du temps et de la dose, ce qui est crucial pour réduire le stress oxydatif dans les cellules {svg_3}.
Stabilité thermique et polymorphisme
Les composés this compound ont été caractérisés thermiquement pour établir des critères de stabilité thermique et détecter les formes polymorphes possibles. Ceci est essentiel pour le développement de formulations pharmaceutiques stables et la compréhension des propriétés physiques du médicament {svg_4}.
Efficacité in vivo
Des études in vivo, en particulier utilisant des modèles de xénogreffe de souris pour le cancer du côlon, ont démontré que le this compound peut inhiber de manière significative la croissance tumorale. Cela met en évidence le potentiel de ces composés pour être développés en médicaments anticancéreux efficaces {svg_5}.
Conception et synthèse de composés bioisostères
La conception et la synthèse du this compound impliquent un remplacement bioisostère par le sélénium, ce qui a conduit à une nouvelle génération de dérivés des AINS. Ces composés sont explorés pour leurs applications thérapeutiques, y compris leur rôle de précurseurs de sélénocomposés {svg_6}.
Potentiel chimiopréventif
La recherche suggère que les dérivés de this compound pourraient servir d'agents chimiopréventifs, en particulier dans les cancers colorectal et de la prostate. Cela est basé sur des études épidémiologiques et précliniques qui ont mis en évidence le rôle des AINS dans la prévention du cancer {svg_7}.
Orientations Futures
The introduction of selenium into organic scaffolds, as seen in Se-NSAID-8, has been demonstrated to be a promising framework in the field of medicinal chemistry . This work constitutes the first report on in vitro and in vivo anticancer activity of an unprecedented Se-NSAID hybrid derivative and its rational use for developing precursors for bioisosteric selenocompounds with appealing therapeutic applications .
Mécanisme D'action
Target of Action
Se-NSAID-8 primarily targets the NF-ĸB pathways . It inhibits the activation of proinflammatory and pro-survival NF-ĸB pathways, and also inhibits the expression of anti-apoptotic targets downstream of NF-ĸB, such as Bcl-xL, Mcl-1, and survivin .
Mode of Action
This compound interacts with its targets by inhibiting the activation of proinflammatory and pro-survival NF-ĸB pathways . This inhibition results in a decrease in the expression of anti-apoptotic targets downstream of NF-ĸB, such as Bcl-xL, Mcl-1, and survivin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-ĸB pathway . By inhibiting this pathway, this compound can reduce inflammation and promote apoptosis, leading to potential anticancer effects .
Pharmacokinetics
NSAIDs are mainly administered orally and are rapidly and extensively absorbed from the stomach and proximal small intestine . They undergo metabolism, primarily in the liver, and are excreted either via transformation into inactive metabolites or direct excretion of the active entity .
Result of Action
This compound has demonstrated anticancer activity and gastroprotective effects . It induces cell cycle arrest and activation of apoptosis . These actions can accelerate ulcer healing and potentially be used to study pancreatic and colorectal cancer .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s lipophilicity may affect its anticancer activity . Additionally, the compound’s antioxidant activity was shown to be time- and dose-dependent , suggesting that the duration of exposure and dosage could influence its efficacy.
Analyse Biochimique
Biochemical Properties
Se-NSAID-8 has demonstrated antioxidant activity in a time- and dose-dependent manner . It interacts with various enzymes and proteins, leading to different antiproliferative profiles in a panel of eight cancer cell lines .
Cellular Effects
This compound influences cell function by inducing toxicity in all the cancer cell lines tested, while sparing nonmalignant cells . It impacts cell signaling pathways, gene expression, and cellular metabolism, leading to apoptosis partially without enhancing the caspase 3/7 activity .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its membrane permeabilization activity and resulting apoptosis are involved in its induced gastric lesions .
Temporal Effects in Laboratory Settings
Over time, this compound has shown stability and degradation in laboratory settings . Long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has shown significant suppression of tumor growth in a subcutaneous colon cancer xenograft mouse model without exhibiting any apparent toxicity .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Transport and Distribution
It is expected that it interacts with various transporters or binding proteins .
Propriétés
IUPAC Name |
[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3Se/c1-9(15)17-11-5-3-2-4-10(11)12(16)14-6-7-18-8-13/h2-5H,6-7H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLOEJJBOLNYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NCC[Se]C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



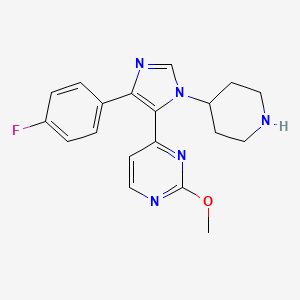
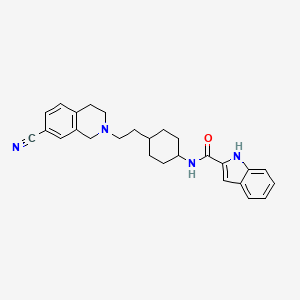
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)
![3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B610715.png)
![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)
